

# Spectroscopic Profile of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide

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## Compound of Interest

Compound Name:	2',3'-Difluoro-4'-methylacetophenone
Cat. No.:	B1304705

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2',3'-Difluoro-4'-methylacetophenone**, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and characteristic spectral features derived from closely related structural analogs. The methodologies described herein provide a framework for the experimental acquisition and analysis of spectroscopic data for this compound.

## Chemical Structure and Properties

- IUPAC Name: 1-(2,3-difluoro-4-methylphenyl)ethan-1-one
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>F<sub>2</sub>O
- Molecular Weight: 170.16 g/mol
- CAS Number: 261763-30-8[1]

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2',3'-Difluoro-4'-methylacetophenone**. These values are intended to serve as a reference for

experimental data acquisition and interpretation.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	m	1H	Aromatic H (H-6')
~ 6.9 - 7.1	m	1H	Aromatic H (H-5')
~ 2.6	s	3H	-COCH <sub>3</sub>
~ 2.3	d	3H	Ar-CH <sub>3</sub>

Predicted data based on spectral analysis of related fluorinated and methylated acetophenones.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 195 - 200	C=O
~ 150 - 155 (dd)	C-F
~ 145 - 150 (dd)	C-F
~ 130 - 140	Aromatic C-CH <sub>3</sub>
~ 125 - 130	Aromatic C-H
~ 115 - 120 (d)	Aromatic C-H
~ 25 - 30	-COCH <sub>3</sub>
~ 15 - 20	Ar-CH <sub>3</sub>

Predicted data based on typical chemical shifts for fluorinated aromatic ketones.[2][3] The symbols 'd' and 'dd' denote doublet and doublet of doublets, respectively, arising from C-F coupling.

**Table 3: Expected Infrared (IR) Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1700 - 1680	Strong	C=O (carbonyl) stretch
~ 1600 - 1450	Medium-Strong	Aromatic C=C stretch
~ 1300 - 1100	Strong	C-F stretch

Expected vibrational frequencies based on characteristic group frequencies for aromatic ketones and organofluorine compounds.[\[4\]](#)

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Adduct	Predicted CCS (Å <sup>2</sup> )
171.06160	[M+H] <sup>+</sup>	128.7
193.04354	[M+Na] <sup>+</sup>	139.1
169.04704	[M-H] <sup>-</sup>	130.8
188.08814	[M+NH <sub>4</sub> ] <sup>+</sup>	149.9
209.01748	[M+K] <sup>+</sup>	136.9
153.05158	[M+H-H <sub>2</sub> O] <sup>+</sup>	122.2
215.05252	[M+HCOO] <sup>-</sup>	150.7
229.06817	[M+CH <sub>3</sub> COO] <sup>-</sup>	182.2
191.02899	[M+Na-2H] <sup>-</sup>	132.7
170.05377	[M] <sup>+</sup>	127.6
170.05487	[M] <sup>-</sup>	127.6

Data sourced from PubChem, predicted using CCSbase.[\[5\]](#) m/z represents the mass-to-charge ratio, and CCS is the Collision Cross Section.

# Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **2',3'-Difluoro-4'-methylacetophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $d_6$ , DMSO- $d_6$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Acquisition:

- Use a spectrometer with a field strength of 400 MHz or higher.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

### $^{13}\text{C}$ NMR Acquisition:

- Use the same spectrometer and sample.
- Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[3]

- Due to the low natural abundance of  $^{13}\text{C}$ , acquire a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to ensure accurate signal integration.[6]
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

- For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
- Introduce the sample into the GC, where it is vaporized and separated from any impurities.
- The separated compound then enters the mass spectrometer.
- Electron Ionization (EI) at a standard energy of 70 eV is commonly used for this type of molecule.[6]

Mass Analysis:

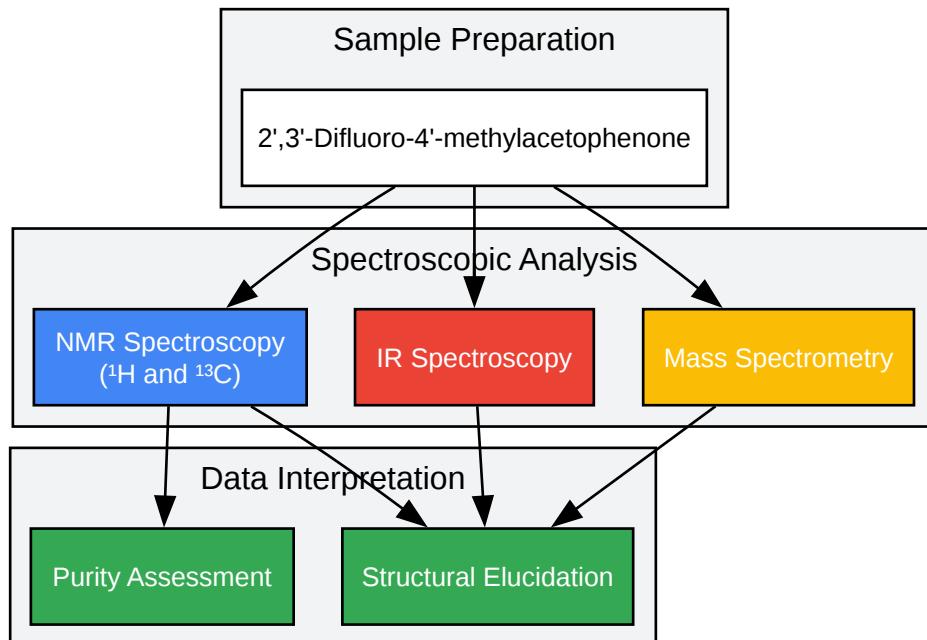
- Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
- The mass analyzer separates the ions based on their mass-to-charge ratio.
- A detector records the abundance of each ion.

#### Data Analysis:

- Identify the molecular ion peak ( $M^+$ ) to confirm the molecular weight.
- Analyze the fragmentation pattern to gain structural information. Common fragmentations for acetophenones include the loss of the methyl group ( $M-15$ ) and the acetyl group ( $M-43$ ).

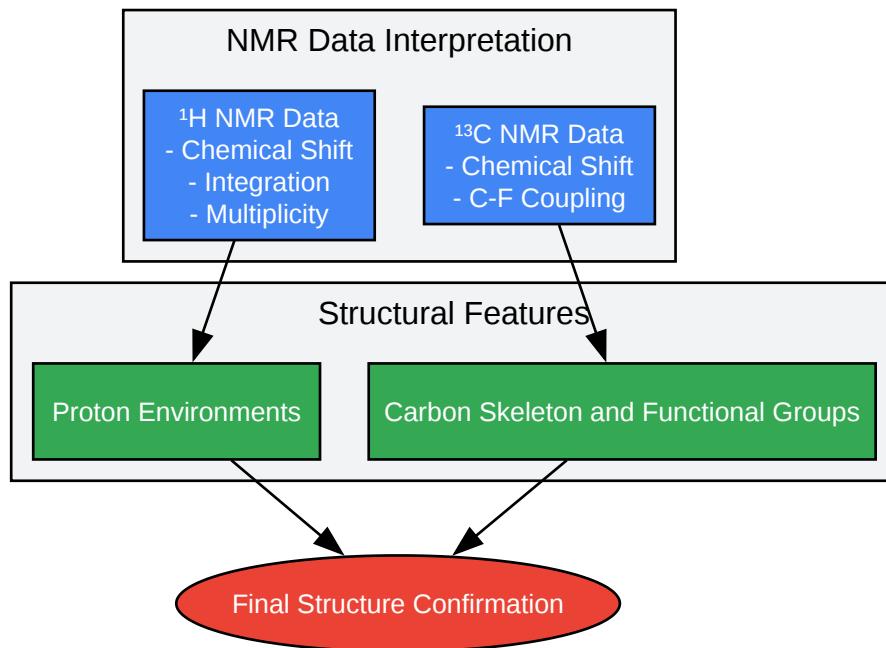
## Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of **2',3'-Difluoro-4'-methylacetophenone**.



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Caption: General workflow for the spectroscopic analysis of **2',3'-Difluoro-4'-methylacetophenone**.



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Caption: Logical flow for structure elucidation using NMR data.

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